1,25-Dihydroxy-19-norvitamin D3 is a biologically active analog of vitamin D, specifically a derivative of 1,25-dihydroxyvitamin D3. This compound is notable for its structural modifications that enhance its biological activity and receptor affinity. It plays a crucial role in calcium metabolism and bone health, similar to its parent compound, but with distinct pharmacological properties.
1,25-Dihydroxy-19-norvitamin D3 belongs to the class of steroid hormones and is categorized under the group of secosteroids. Its classification is based on its structural features and biological functions, which are similar to those of other vitamin D compounds.
The synthesis of 1,25-dihydroxy-19-norvitamin D3 can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are typically employed for purification.
The molecular formula for 1,25-dihydroxy-19-norvitamin D3 is C20H26O3. Its structure features a modified steroid backbone with specific hydroxyl groups at positions 1 and 25, which are critical for its biological activity.
1,25-Dihydroxy-19-norvitamin D3 participates in various biochemical reactions:
The binding affinity of this compound to the VDR is significantly higher than that of some other vitamin D analogs due to its structural modifications. This enhances its effectiveness in promoting calcium homeostasis .
The mechanism of action for 1,25-dihydroxy-19-norvitamin D3 primarily involves:
Research indicates that this compound exhibits a unique conformational profile that enhances its interaction with the VDR compared to other analogs .
Relevant studies have shown that alterations in the chemical structure can significantly affect both solubility and stability profiles .
1,25-Dihydroxy-19-norvitamin D3 has several applications in scientific research:
The synthesis of 1,25-dihydroxy-19-norvitamin D₃ (19-nor-calcitriol) represents a significant achievement in steroidal chemistry, driven by the need to overcome the inherent instability and calcemic limitations of native vitamin D₃. The absence of the C19 exocyclic methylene group fundamentally alters the molecule’s topology, converting the conjugated triene system of the parent hormone into a diene configuration. This structural modification eliminates the [1,7]-sigmatropic hydrogen shift pathway responsible for the facile conversion of vitamin D to previtamin D, thereby enhancing thermal and metabolic stability [1] [7].
Multiple convergent synthetic strategies have been developed, with the Wittig-Horner olefination emerging as the predominant method due to its versatility and scalability. This approach involves the independent construction of a phosphine oxide-derived A-ring synthon and a CD-ring ketone fragment, followed by their coupling. A-ring precursors are frequently derived from natural chiral pool materials like (-)-quinic acid (a cyclohexane derivative with the correct stereochemistry) or cis-1,3,5-cyclohexanetriol (obtained via hydrogenation of phloroglucinol). For instance, DeLuca’s group developed a scalable route coupling phosphine oxide 23 (synthesized from (-)-quinic acid) with Grundmann’s ketone 24 to yield the protected 19-norvitamin D derivative 25, which was subsequently deprotected to afford 1α,25-(OH)₂-19-nor-D₃ (3a) [1] [7].
Alternative synthetic routes include:
Table 1: Key Synthetic Methods for 1,25-Dihydroxy-19-norvitamin D₃ and Analogs
Method | Key Features | Advantages | Limitations | Key Intermediates/Products |
---|---|---|---|---|
Wittig-Horner | Coupling of A-ring phosphine oxide (e.g., 23) with CD-ring ketone (e.g., 24) | Versatile, convergent, scalable, high stereocontrol | Tedious synthesis of A-ring phosphine oxides | 25 → 3a |
Oxidative Degradation | Transformation of vitamin D precursor (e.g., 4a) via cyclovitamin intermediates | Direct modification of natural product | Linear, lower yields, multiple steps | 5 → 7 → 9 → 10/11 → 3a |
Hydroboration | 9-BBN on 10-ketocyclovitamin (14) | High regioselectivity for 1α-OH | Requires specific cyclovitamin precursor | 14a → 17a → 3a |
Sigmatropic Rearrangement | A-ring alkyne (20) from (-)-quinic acid (18) or cyclohexanetriol (19) | Chemoenzymatic options, stereocontrol | Multi-step A-ring synthesis | 20 + 21 → 22 → 3a |
Ring-Closing Metathesis (RCM) | Generates A-ring synthons via catalytic cyclization | Access to novel A-ring structures | Requires specialized catalysts | Linear precursor → 28 |
The removal of the C19 methylene group fundamentally alters the biological profile of vitamin D metabolites compared to their parent compounds. Structurally, 19-nor analogs lack the exocyclic methylene at C10, resulting in a simplified diene system (C5=C6 and C7=C8) instead of the conjugated triene (C5=C6, C7=C8, C10=C19) found in calcitriol. This modification reduces molecular planarity and rigidity, influencing receptor binding dynamics and metabolic stability [1] [2].
Biologically, 19-nor analogs exhibit a marked dissociation between calcemic activity and cell-regulatory functions. While 1,25-(OH)₂D₃ potently regulates calcium homeostasis and bone mineralization, its therapeutic application for cancer, autoimmune disorders, or psoriasis is limited by hypercalcemia at effective antiproliferative doses. In contrast, 1,25-(OH)₂-19-nor-D₃ (3a) retains or even surpasses the ability of calcitriol to inhibit proliferation and induce differentiation in various normal and malignant cell types (e.g., leukemia cells, keratinocytes), while demonstrating significantly reduced hypercalcemic effects in vivo. Paricalcitol (19-nor-D₂, 3b), approved for treating secondary hyperparathyroidism in chronic kidney disease, exemplifies the clinical translation of this dissociation [1] [2] [7].
The enhanced stability of 19-nor analogs is a critical advantage. The absence of the C19 methylene prevents the thermally allowed [1,7]-sigmatropic shift, eliminating the pathway for previtamin formation and degradation, thereby prolonging biological half-life [1].
Further structural modifications amplify the therapeutic potential:
Table 2: Comparative Structural Features and Biological Profiles of Key Vitamin D Analogs
Compound | Key Structural Features | Relative VDR Affinity | Transcriptional Activity | Key Biological Profile |
---|---|---|---|---|
Calcitriol (1,25-(OH)₂D₃) | Native hormone, conjugated triene, C19 methylene | 1.0 | 1.0 | Potent calcemic, antiproliferative, differentiator |
1,25-(OH)₂-19-nor-D₃ (3a) | No C19, diene system | ~0.3 - 1.0 | ~0.5 - 1.5 | Reduced calcemia, retained differentiation, stable |
Paricalcitol (3b) | 19-nor-D₂ (ergosterol-derived side chain) | ~0.3 | ~0.4 | Clinically used: Low calcemia, suppresses PTH |
2MD | 19-nor, C2-methylene, (20S)-configuration | ~1.5 | ~10-30 (cell-specific) | Preferential bone anabolic, low intestinal Ca absorption |
ED-71 | 19-nor, C2β-(3-hydroxypropoxy) | ~1.0 | High | Bone mass increasing, low hypercalcemia |
EB-1089 | 19-nor, 22,24-diene-24,26,27-trihomo side chain | ~0.1 - 0.5 | ~10-25 | Potent antiproliferative (cancer), low calcemia |
(20R)-22-Oxa analogs (e.g., 3-6d) | 19-nor, C2-modified, O at C22, (20R) | <0.1 | Low (<0.1) | Generally low VDR affinity and activity |
PRI analogs (e.g., PRI-1730) | 19-nor, 5,6-trans, modified side chain (e.g., 22S-OH) | Variable | Variable | Probe molecules for conformation-activity studies |
The biological activity of 1,25-dihydroxy-19-norvitamin D₃ and its analogs is predominantly mediated by high-affinity binding to the nuclear Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR) and regulates gene transcription. SAR studies reveal critical structural determinants for VDR binding and activation:
The overall biological profile (transcriptional potency, cell differentiation induction, calcemic action) results from the complex interplay of VDR binding affinity, the stability of the VDR-ligand complex, the efficiency of co-activator recruitment (governed by the precise positioning of H12), and pharmacokinetic factors like serum protein binding and metabolic degradation rates. The 19-nor scaffold provides a versatile platform for structural optimization targeting these parameters to achieve selective VDR modulators [2] [6].
Table 3: Structure-Activity Relationship Principles for 19-nor Vitamin D Analogs Binding VDR
Structural Element | Requirement/Optimization | Effect on VDR Binding & Activity | Molecular Basis | Evidence |
---|---|---|---|---|
A-Ring Conformation | Must adopt Chair β-conformation | Essential for high affinity and activity. Constrained α-chair abolishes activity. | Allows 1α-OH in pseudo-axial position for H-bonding with Ser237, Arg274. | Inactive analog 4 [5] [6] |
1α-Hydroxyl Group | Essential, Pseudo-axial orientation | Absolutely critical. Removal eliminates activity. | H-bonds with Ser237 & Arg274 (anchor points). | All active analogs retain 1α-OH [6] |
3β-Hydroxyl Group | Important, Pseudo-equatorial orientation | Contributes significantly; removal/modification reduces affinity. | H-bonds with Ser278 & Tyr143. | SAR of 3-deoxy analogs [6] |
C19 Methylene Group | Absent in 19-nor analogs | Allows diene geometry; Enhances stability; Maintains/improves activity. | Prevents [1,7]-sigmatropic shift; Alters ligand dynamics in LBP. | Stability assays, biological profiles [1] |
C5=C6-C7=C8 Geometry | Maintain ~(6Z,7E) configuration | Essential for correct positioning of A/CD-rings. | Mimics spatial orientation of calcitriol's triene. | Molecular modeling, analog activity [1] |
C2 Substituents | E.g., methylene, hydroxyethoxy, hydroxyethylidene | Can dramatically increase transcriptional activity. | Protrude towards H12, stabilizing active VDR conformation; Additional H-bond potential. | 2MD, ED-71, 3-6e/f analogs [3] [4] [6] |
Side Chain Length | Elongation (e.g., 24,26,27-trihomo) | Can significantly increase transcriptional potency. | Enhanced hydrophobic contacts within LBP channel. | EB-1089, 4, 5 [3] [4] |
C20 Configuration | (20S) generally preferred over (20R) | Higher transcriptional activity and selectivity often observed. | Alters side chain trajectory and contacts within LBP. | 2MD, Calcipotriol [2] [4] |
C22 Modifications | 22-Oxa, 22-Thia, 22-ene | Modulates activity and selectivity; (20R)-22-Oxa reduces affinity. | Alters polarity, H-bond potential, flexibility; May affect metabolism. | Maxacalcitol (active), 3-6d (low affinity) [3] [4] |
Side Chain Unsaturation | E.g., 22-ene, 23-yne, 22,24-diene | Can enhance potency and metabolic stability. | Increases rigidity or reduces CYP24A1 susceptibility; Improved hydrophobic fit. | 4, 5, 24Z analogs [3] [4] [6] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: